molecular formula C20H20N6O2 B11010994 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11010994
M. Wt: 376.4 g/mol
InChI Key: UZMDZVJRQAVMAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves multiple steps. One common method includes the following steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 5-methoxy-1H-indole-3-yl ethyl acetate.

    Hydrolysis and Amide Formation: The ester is then hydrolyzed to the corresponding acid, which is subsequently converted to the amide using reagents like thionyl chloride and ammonia.

    Tetrazole Formation: The amide is then reacted with sodium azide and triethylamine to form the tetrazole ring.

    Final Coupling: The tetrazole derivative is coupled with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indole derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the indole and tetrazole moieties, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O2/c1-13-3-4-14(9-19(13)26-12-23-24-25-26)20(27)21-8-7-15-11-22-18-6-5-16(28-2)10-17(15)18/h3-6,9-12,22H,7-8H2,1-2H3,(H,21,27)

InChI Key

UZMDZVJRQAVMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)N4C=NN=N4

Origin of Product

United States

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